

comparing biological activity of 1-Methylpiperidine-4-carbaldehyde derivatives

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Compound of Interest

Compound Name: 1-Methylpiperidine-4-carbaldehyde

Cat. No.: B1315063

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A Comparative Guide to the Biological Activity of 1-Methylpiperidine-4-carbaldehyde Derivatives

The **1-methylpiperidine-4-carbaldehyde** scaffold is a versatile building block in medicinal chemistry, leading to a diverse range of derivatives with significant biological activities. These compounds have garnered considerable interest from researchers and drug development professionals due to their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This guide provides an objective comparison of the biological activities of various derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of the piperidine scaffold have demonstrated notable efficacy against several cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.

A significant derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has shown effects on both Estrogen Receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells.[1] Furthermore, piperine, a naturally occurring piperidine alkaloid, has been shown to induce apoptosis in leukemic cells and inhibit the proliferation of prostate cancer cells.[1] Other synthetic derivatives have also been found to inhibit the growth of colon cancer cells by down-regulating the epithelial-mesenchymal transition (EMT).[1]

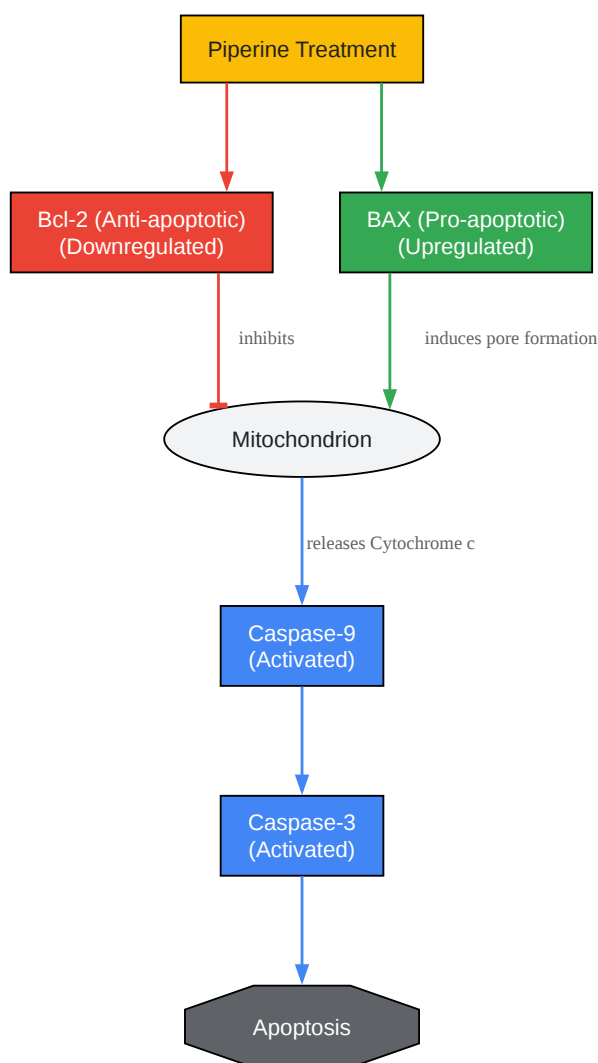
The antiproliferative properties of certain 1-methylpiperidine derivatives are linked to their activity as $\sigma 1$ receptor ligands, which can inhibit the growth of human non-small cell lung cancer and androgen-negative human prostate cancer cells.[\[2\]](#)

Comparative Anticancer Activity Data

Compound/Derivative	Cancer Cell Line	IC50 (μ M)	Reference
Compound A-11 (a methyl piperazine derivative)	A-549 (Lung)	5.71	[3]
Compound A-11 (a methyl piperazine derivative)	HCT-116 (Colon)	4.26	[3]
Compound A-11 (a methyl piperazine derivative)	MIAPaCa-2 (Pancreatic)	31.36	[3]
Gefitinib (Reference Drug)	A-549 (Lung)	12.01	[3]
Gefitinib (Reference Drug)	HCT-116 (Colon)	16.52	[3]
Gefitinib (Reference Drug)	MIAPaCa-2 (Pancreatic)	39.42	[3]
Compound 17a (a piperidine derivative)	PC3 (Prostate)	Concentration-dependent inhibition	[1]

Signaling Pathway: Intrinsic Apoptosis Induction by Piperine

The diagram below illustrates the intrinsic apoptotic pathway activated by piperine in cancer cells. This involves the upregulation of pro-apoptotic proteins like BAX and the activation of caspase-3 and caspase-9, leading to programmed cell death.[\[1\]](#)



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Caption: Intrinsic apoptosis pathway induced by piperine.

Antimicrobial Activity

Piperidine derivatives, particularly those derived from piperidin-4-one, have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains.[4]

Thiosemicarbazone derivatives of these compounds have shown significant antimicrobial activity when compared to standard drugs like ampicillin.[4]

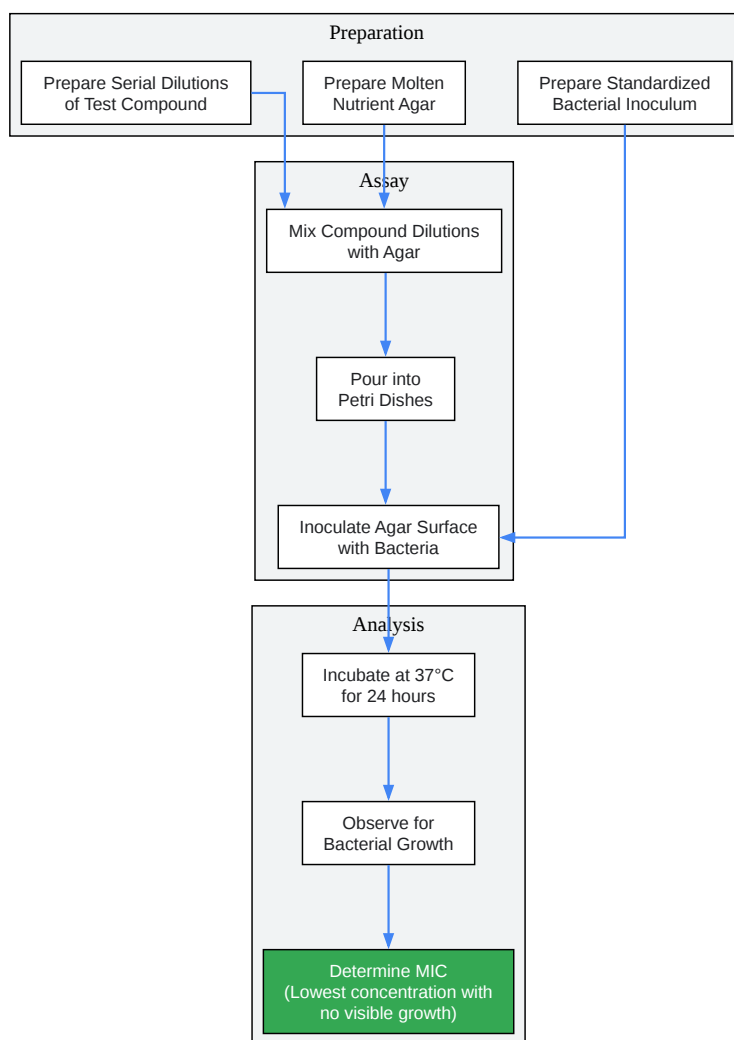
Comparative Antimicrobial Activity Data (MIC, $\mu\text{g/mL}$)

Compound/ Derivative	S. aureus (Gram +)	Enterobacte r sp. (Gram -)	E. coli (Gram -)	C. albicans (Fungus)	Reference
Compound III (a piperidin-4- one derivative)	> Compound II	> Compound II	-	-	[5]
Compound 6 (a tetrahydropyri dine derivative)	MIC: 1.5	MIC: 1.5	MIC: 1.5	Varying Inhibition	[6]
Compound 14 (a piperidinothio semicarbazone)	0.06	-	>1000	>1000	[7]
Ampicillin (Reference)	-	-	-	-	[4] [8]
Terbinafine (Reference)	-	-	-	-	[4]

Note: Specific MIC values were not available for all compounds in the cited literature; qualitative comparisons are provided where applicable.

Experimental Workflow: Antimicrobial Susceptibility Testing

The diagram below outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the agar dilution method.



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Caption: Workflow for Agar Dilution Antimicrobial Testing.

Neuroprotective and Neuropharmacological Activity

The ability of piperidine derivatives to cross the blood-brain barrier makes them promising candidates for treating central nervous system disorders.[9] Piperine has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and inflammation.[10] Specifically, it was shown to protect dopaminergic neurons by maintaining the balance of Bcl-2/Bax, which is crucial for preventing apoptosis.[10]

Furthermore, certain 1-methylpiperidine derivatives act as potent ligands for the $\sigma 1$ receptor, which is implicated in various neurological and psychiatric disorders.[2][9]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (e.g., 1 μ M to 50 μ M) and incubated for a specified period (e.g., 48-72 hours). A positive control (e.g., Gefitinib) and a negative control (vehicle) are included.[\[3\]](#)
- **MTT Addition:** An MTT solution (e.g., 2.5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.[\[3\]](#)
- **Formazan Solubilization:** The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell survival is calculated relative to the control, and the IC50 value is determined.[\[3\]](#)

Agar Dilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[\[5\]](#)

- **Preparation of Plates:** A series of agar plates are prepared, each containing a different concentration of the test compound.
- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared.
- **Inoculation:** The surface of each agar plate is inoculated with the microbial suspension.

- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.[6][11]

- Reaction Mixture: A solution of the test compound at a specific concentration (e.g., 1000 µg/ml) is mixed with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6]
- Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm).
- Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Rutin or ascorbic acid can be used as a positive control.[6][11]

Conclusion

Derivatives of **1-methylpiperidine-4-carbaldehyde** represent a promising class of compounds with a broad spectrum of biological activities. The available data highlight their significant potential in the development of new anticancer, antimicrobial, and neuroprotective agents. The structure-activity relationship studies reveal that modifications to the piperidine core, such as the introduction of thiosemicarbazone or other aromatic moieties, can significantly enhance their therapeutic efficacy. Further research, including in vivo studies and lead optimization, is warranted to fully explore the clinical potential of these versatile derivatives.

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